molecular formula C21H24O12 B583985 Methyl salicylate beta-D-O-glucuronide triacetate methyl ester CAS No. 101231-54-3

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester

Cat. No.: B583985
CAS No.: 101231-54-3
M. Wt: 468.411
InChI Key: GCFDADXDOSHULB-ARWBCWGVSA-N
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Description

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester is a complex organic compound that combines the properties of methyl salicylate and glucuronide derivatives. . It is widely used for its analgesic and anti-inflammatory properties. The glucuronide derivative enhances the solubility and bioavailability of the compound, making it more effective in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl salicylate can be synthesized by esterification of salicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation.

For the glucuronide derivative, the synthesis involves the conjugation of glucuronic acid with the methyl salicylate molecule. This can be achieved through enzymatic or chemical methods. The chemical method typically involves the use of activating agents like carbodiimides to facilitate the formation of the ester bond between glucuronic acid and methyl salicylate .

Industrial Production Methods

Industrial production of methyl salicylate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then subjected to multiple purification steps, including distillation and crystallization, to obtain high-purity methyl salicylate .

Chemical Reactions Analysis

Types of Reactions

Methyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16-,17-,18+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFDADXDOSHULB-ARWBCWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858093
Record name 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101231-54-3
Record name 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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